Lycoramine
CAS No.: 21133-52-8
VCID: VC0192828
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Lycoramine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, such as the red spider lily and the bunch-flowered daffodil. It has been studied for its potential biological applications. Lycoramine hydrobromide, a chemical compound derived from Lycoris radiata, is a dihydro-derivative of galanthamine that enhances solubility and bioavailability. Lycoramine acts as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, by binding to the enzyme's active site and hindering its normal function, which leads to increased levels of acetylcholine in the nervous system. Research indicates that lycoramine possesses anti-inflammatory and antioxidant properties, suppressing the production of inflammatory mediators and reducing oxidative stress in cells. This suggests its potential for treating inflammatory conditions and neurodegenerative disorders. Lycoramine also exhibits anticancer properties by inducing cell death and inhibiting the proliferation and migration of cancer cells. Furthermore, studies suggest that lycoramine may have antiviral and antibacterial activities, demonstrating effectiveness against viruses like influenza A and herpes simplex virus type 1, and inhibiting the growth of specific bacteria. Galanthamine is a similar alkaloid with acetylcholinesterase inhibiting activity. Lycorine, another alkaloid found in Amaryllidaceae species, is a toxic substance that inhibits protein synthesis and weakly inhibits acetylcholinesterase . |
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CAS No. | 21133-52-8 |
Product Name | Lycoramine |
Molecular Formula | C17H23NO3 |
Molecular Weight | 289.4 g/mol |
IUPAC Name | (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol |
Standard InChI | InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 |
Standard InChIKey | GJRMHIXYLGOZSE-JDFRZJQESA-N |
Canonical SMILES | CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | Galantamine Impurity C; (4aS,6S,8aR)-4a,5,7,8,9,10,11,12-Octahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol; Dihydrogalanthamine; 1,2-Dihydrogalanthamine; (8aS)-3-Methoxy-5,6,7,8,9,10,11,12-octahydro-11-methyl-4aαH-benzofuro[3a,3,2-ef][2] |
PubChem Compound | 443723 |
Last Modified | Aug 15 2023 |
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